(2Z)-6-[(2,5-dimethylbenzyl)oxy]-2-(pyridin-3-ylmethylidene)-1-benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2Z)-6-[(2,5-dimethylbenzyl)oxy]-2-(pyridin-3-ylmethylidene)-1-benzofuran-3(2H)-one is a synthetic organic molecule characterized by its complex structure, which includes a benzofuran core, a pyridine ring, and a dimethylbenzyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-[(2,5-dimethylbenzyl)oxy]-2-(pyridin-3-ylmethylidene)-1-benzofuran-3(2H)-one typically involves multiple steps:
-
Formation of the Benzofuran Core: : The initial step often involves the cyclization of a suitable precursor to form the benzofuran ring. This can be achieved through methods such as the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
-
Introduction of the Pyridine Ring: : The pyridine moiety can be introduced via a condensation reaction with an appropriate aldehyde or ketone. This step may require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the pyridinylmethylidene group.
-
Attachment of the Dimethylbenzyl Ether Group: : The final step involves the etherification of the benzofuran core with 2,5-dimethylbenzyl alcohol. This can be achieved using reagents like sodium hydride or potassium tert-butoxide in an aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzofuran and pyridine rings. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can target the carbonyl group in the benzofuran ring. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the ether linkage. Reagents such as sodium methoxide or potassium cyanide can be used for these transformations.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers or nitriles.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is of interest due to its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, prompting studies into its mechanism of action and therapeutic potential.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which (2Z)-6-[(2,5-dimethylbenzyl)oxy]-2-(pyridin-3-ylmethylidene)-1-benzofuran-3(2H)-one exerts its effects is likely related to its ability to interact with specific molecular targets. These may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-6-[(2,5-dimethylbenzyl)oxy]-2-(pyridin-2-ylmethylidene)-1-benzofuran-3(2H)-one
- (2Z)-6-[(2,5-dimethylbenzyl)oxy]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3(2H)-one
Uniqueness
Compared to similar compounds, (2Z)-6-[(2,5-dimethylbenzyl)oxy]-2-(pyridin-3-ylmethylidene)-1-benzofuran-3(2H)-one stands out due to the specific positioning of the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This unique arrangement may result in distinct interactions with molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(2Z)-6-[(2,5-dimethylphenyl)methoxy]-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3/c1-15-5-6-16(2)18(10-15)14-26-19-7-8-20-21(12-19)27-22(23(20)25)11-17-4-3-9-24-13-17/h3-13H,14H2,1-2H3/b22-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJBYGJGNJMUNH-JJFYIABZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)COC2=CC3=C(C=C2)C(=O)C(=CC4=CN=CC=C4)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CN=CC=C4)/O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.